Methyl 3,3-difluoro-2,2-dimethylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-difluoro-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2,4(7)8)5(9)10-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWAGUPQBZUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3,3 Difluoro 2,2 Dimethylpropanoate and Cognate Structural Motifs
Strategies for Geminal Difluorination in Aliphatic Systems
Nucleophilic Difluorination Approaches and Reagent Development
Nucleophilic difluorination is a common strategy for converting carbonyl compounds into geminal difluorides. This transformation typically involves the use of reagents that can deliver two fluoride (B91410) ions to the carbonyl carbon. One prominent class of reagents for this purpose is the aminodifluorosulfinium salts. These reagents have shown efficacy in the deoxofluorination of aldehydes and ketones.
A key development in this area involves the use of difluoroenoxysilanes as precursors. These intermediates can be generated from the corresponding ketones and subsequently fluorinated. This approach allows for the introduction of the geminal difluoro group under relatively mild conditions.
| Reagent Class | Substrate | Product | Yield (%) |
| Amin |
Esterification Techniques for Sterically Hindered Carboxylic Acids Relevant to 2,2-Dimethylpropanoate
Steglich Esterification and its Adaptations for Sterically Demanding Substrates
The Steglich esterification is a powerful and mild method for forming ester bonds, especially valuable for substrates that are sensitive to acid or sterically hindered. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgsemanticscholar.org
The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species. This species is less prone to side reactions, such as the formation of N-acylurea, and readily reacts with the alcohol, even a sterically demanding one, to yield the desired ester and a urea (B33335) byproduct. organic-chemistry.org
Key Features of Steglich Esterification for Hindered Substrates:
Mild Reaction Conditions: The reaction is typically conducted at room temperature, which is advantageous for substrates with sensitive functional groups. wikipedia.org
Overcoming Steric Hindrance: The use of DMAP as a hypernucleophilic acyl transfer catalyst is crucial for the successful esterification of sterically crowded alcohols and carboxylic acids like 3,3-difluoro-2,2-dimethylpropanoic acid. organic-chemistry.orgsemanticscholar.org
For the synthesis of Methyl 3,3-difluoro-2,2-dimethylpropanoate, 3,3-difluoro-2,2-dimethylpropanoic acid would be treated with methanol (B129727) in the presence of DCC or EDC and a catalytic amount of DMAP. The steric bulk of the pivaloyl-like structure, compounded by the difluoromethyl group, makes this method particularly suitable.
| Reagent/Catalyst | Role | Advantage for Sterically Hindered Substrates |
| DCC or EDC | Coupling Agent | Activates the carboxylic acid under neutral conditions. |
| DMAP | Catalyst | Acts as a nucleophilic acyl transfer agent, accelerating the reaction and preventing side products. organic-chemistry.orgorganic-chemistry.org |
Anhydride-Mediated Esterification Approaches for Challenging Couplings
Anhydride-mediated esterification provides another effective route for the synthesis of esters from sterically demanding carboxylic acids and alcohols. This method involves the in situ or pre-formation of a mixed anhydride (B1165640), which then reacts with the alcohol.
One common approach involves the reaction of the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base like triethylamine. This forms a mixed carbonic-carboxylic anhydride, which is highly activated and readily undergoes nucleophilic attack by the alcohol.
Another powerful technique is the Yamaguchi esterification, which is specifically designed for the synthesis of sterically hindered esters. In this method, the carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base to form a mixed anhydride. This intermediate is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. The bulkiness of the 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of the alcohol to the desired carbonyl center.
For the synthesis of this compound, the corresponding 3,3-difluoro-2,2-dimethylpropanoic acid could be converted to a mixed anhydride, which would then be reacted with methanol. The high reactivity of the anhydride intermediate can overcome the steric hindrance posed by the quaternary center.
Catalytic Systems for Sterically Hindered Ester Formation
Several catalytic systems have been developed to promote the esterification of sterically hindered substrates. These catalysts often function as Lewis acids, activating the carboxylic acid towards nucleophilic attack.
Tin(II) chloride (SnCl₂): This Lewis acid catalyst has been shown to be effective in promoting esterification reactions. It is believed to coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack of the alcohol.
Tetrabutyl titanate (Ti(OBu)₄): Organotitanates are versatile catalysts for esterification and transesterification reactions. They are thought to function by activating the carboxylic acid through coordination.
Zinc carbonate (ZnCO₃): Zinc(II) salts, including zinc carbonate, are effective and environmentally benign catalysts for the esterification of fatty acids and can be applied to other challenging substrates. rsc.org The active species is believed to be a zinc carboxylate formed in situ.
Iron(III) chloride (FeCl₃): An inexpensive and readily available Lewis acid, FeCl₃ has demonstrated catalytic activity in various esterification and amidation reactions. organic-chemistry.org It can effectively promote the reaction between esters and amines under solvent-free conditions and can also be used for the direct conversion of nitriles to esters.
Magnesium chloride (MgCl₂): This weak Lewis acid can be used in conjunction with other reagents to promote esterification. For example, in the presence of dialkyl dicarbonates, MgCl₂ catalyzes the formation of a carboxylic anhydride intermediate, which then reacts with an alcohol.
Lithium chloride (LiCl): While more commonly known for its role in the Krapcho decarboxylation, LiCl can also assist in the hydrolysis of esters under certain conditions. nih.gov Its role in direct esterification is less common but can be relevant in specific integrated synthetic pathways.
| Catalyst | Type | Potential Application |
| Tin(II) chloride | Lewis Acid | Direct esterification of hindered acids. |
| Tetrabutyl titanate | Lewis Acid | High-temperature esterification. |
| Zinc carbonate | Lewis Acid | "Green" esterification processes. rsc.org |
| Iron(III) chloride | Lewis Acid | Versatile catalysis for various ester precursors. organic-chemistry.org |
| Magnesium chloride | Weak Lewis Acid | Used in anhydride-mediated approaches. |
| Lithium chloride | Salt Additive | Potential role in tandem reaction sequences. nih.gov |
Integrated Synthetic Pathways for Difluorinated 2,2-Dimethylpropanoate Esters
Sequential Fluorination and Esterification Strategies
A straightforward and common approach is the sequential synthesis, where the fluorination of a suitable precursor is followed by the esterification of the resulting fluorinated carboxylic acid.
Fluorination: The synthesis would likely begin with a precursor such as 2,2-dimethylpropanoic acid or its derivatives. The introduction of the two fluorine atoms at the C3 position can be achieved through various fluorination methods. This might involve the fluorination of a β-keto ester derivative followed by hydrolysis and decarboxylation, or the direct fluorination of an enolate of a suitable precursor.
Esterification: Once 3,3-difluoro-2,2-dimethylpropanoic acid is obtained, it can be esterified with methanol using one of the methods described previously (e.g., Steglich esterification, anhydride-mediated methods, or Lewis acid catalysis) that is well-suited for sterically hindered substrates.
Development of Convergent, Tandem, and One-Pot Synthetic Procedures
To improve synthetic efficiency, convergent, tandem, or one-pot procedures are highly desirable. These strategies combine multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates.
Convergent Synthesis: This would involve the synthesis of two or more fragments of the molecule separately, which are then combined in the final steps. For this particular target, a convergent approach is less obvious but could involve the coupling of a difluoromethyl synthon with a suitable ketene (B1206846) acetal (B89532) derivative.
Tandem/One-Pot Reactions: A more likely scenario is a one-pot process that combines fluorination and esterification. For example, a precursor could be fluorinated, and then, without isolation of the fluorinated acid, the esterification reagents could be added directly to the reaction mixture. This approach can save time and resources but requires careful selection of reagents and conditions that are compatible with both transformations. One-pot fluorination and annulation sequences have been developed for other fluorinated structures and could be adapted. mdpi.com Similarly, one-pot methodologies for the synthesis of esters and thioesters directly from carboxylic acids by generating acyl fluorides in situ have been reported and could be relevant. rsc.orgnih.gov
The Efficacy of Fluorinated Alcohols as Solvents and Promoters in Esterification and Alkylation Reactions (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP))
Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters for a variety of organic reactions. nih.govresearchgate.netacs.org HFIP possesses a unique combination of properties, including high polarity, strong hydrogen-bond donating ability, high ionizing power, and low nucleophilicity. nih.govresearchgate.nettcichemicals.com
Roles of HFIP in Relevant Transformations:
Stabilization of Cationic Intermediates: HFIP is exceptionally effective at stabilizing carbocations and other cationic intermediates through its strong hydrogen-bonding network. nih.govresearchgate.net This property can be exploited in esterification reactions that proceed through carbocationic intermediates, although this is less likely for the primary alcohol (methanol) in this case.
Activation of Electrophiles: By forming strong hydrogen bonds with carbonyl groups, HFIP can activate carboxylic acids and their derivatives towards nucleophilic attack, potentially promoting esterification even without a strong acid catalyst. researchgate.net
Proton Source: HFIP can act as a proton donor, facilitating acid-catalyzed reactions under milder conditions than traditional Brønsted acids. nih.gov
In the context of synthesizing this compound, HFIP could be used as a solvent to enhance the rate and efficiency of the esterification step, particularly when using Lewis or Brønsted acid catalysts. researchgate.net Its ability to solvate and activate the sterically hindered and electron-deficient 3,3-difluoro-2,2-dimethylpropanoic acid could be beneficial in overcoming the inherent low reactivity of the substrate.
Preparative Routes to Precursors and Key Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and intermediates that introduce the core structural motifs of the target molecule. Strategic synthetic planning involves the preparation of both the difluorinated alkyl alcohol portion and the appropriately functionalized 2,2-dimethylpropanoate scaffold. This section details established methodologies for accessing these crucial building blocks.
Synthesis of Difluorinated Aliphatic Alcohols (e.g., 3,3-difluoro-2,2-dimethylpropan-1-ol)
The intermediate 3,3-difluoro-2,2-dimethylpropan-1-ol (B1461864) is a critical precursor that incorporates the required difluoromethyl and gem-dimethyl functionalities. While specific literature detailing the synthesis of this exact alcohol is not abundant, general methods for producing analogous difluoro-alcohols provide a well-established blueprint for its preparation. A common and effective strategy involves the reduction of a corresponding α,α-difluoro ester.
This approach is exemplified in the synthesis of similar compounds, such as 2,2-difluoro-3-(4-profilephenyl)propan-1-ol. In this synthesis, the corresponding ester, 2,2-difluoro-3-(4-profilephenyl)propanoate, is treated with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to convert the ester functional group to a primary alcohol. google.com This transformation is a standard procedure in organic synthesis and is expected to be applicable to the synthesis of 3,3-difluoro-2,2-dimethylpropan-1-ol from its corresponding ester, this compound.
The general reaction scheme for the reduction of the ester to the alcohol is presented below:
Table 1: General Reaction for the Synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-ol via Ester Reduction
| Reactant | Reagent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3,3-Difluoro-2,2-dimethylpropan-1-ol |
The synthesis of the prerequisite α,α-difluoro ester can be accomplished through various fluorination techniques. One potential route involves the direct fluorination of a suitable precursor, such as a 1,3-ketoester, using elemental fluorine in the presence of a mediator like quinuclidine. beilstein-journals.org This method allows for the introduction of the two fluorine atoms at the α-position to a carbonyl group. Subsequent chemical manipulations would then be required to arrive at the desired propanoate structure before the final reduction step.
Accessing 2,2-Dimethylpropanoate Scaffolds for Further Derivatization
The 2,2-dimethylpropanoate unit, also known as the pivalate (B1233124) scaffold, provides the steric bulk and core structure of the target molecule. Accessing and functionalizing this scaffold, particularly at the C3 position, is essential for the introduction of the difluoro moiety. A key strategy for this involves the alkylation of enolates derived from simpler propanoate esters.
A notable example is the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. mdpi.com This procedure demonstrates the derivatization of a related scaffold by reacting the silyl (B83357) enol ether of methyl isobutyrate with bis[4-(dimethylamino)phenyl]methanol. The reaction is facilitated by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and proceeds smoothly without the need for metal catalysts or other additives. mdpi.com This methodology highlights a viable pathway for creating C-C bonds at the C3 position of the propanoate backbone, which is a crucial step towards building the necessary precursor for fluorination.
The reaction proceeds as follows:
Table 2: Synthesis of a Derivatized 2,2-Dimethylpropanoate Scaffold
| Nucleophile | Electrophile | Promoter/Solvent | Product | Yield |
| Methyl isobutyrate silyl enol ether | bis[4-(dimethylamino)phenyl]methanol | HFIP | Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | 62% mdpi.com |
This synthetic route underscores the utility of enolate chemistry in functionalizing the 2,2-dimethylpropanoate scaffold. By choosing an appropriate electrophile, it is conceivable that a functional group amenable to conversion into a difluoromethyl group could be installed at the C3 position. For instance, the introduction of a carbonyl group or a suitable leaving group at this position would provide a handle for subsequent fluorination reactions, thereby completing the carbon skeleton of this compound.
Chemical Reactivity and Mechanistic Elucidation for Methyl 3,3 Difluoro 2,2 Dimethylpropanoate
Transformations Involving the Geminal Difluoro Moiety
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the geminal difluoro moiety in methyl 3,3-difluoro-2,2-dimethylpropanoate relatively inert. However, under specific conditions, this functional group can participate in chemical transformations.
Reactivity Towards Nucleophilic Reagents at the C-3 Position
Direct nucleophilic substitution at a saturated carbon bearing two fluorine atoms (an sp³-hybridized CF₂ group) is an exceptionally challenging transformation. The strength of the C-F bonds and the poor leaving group ability of the fluoride (B91410) ion (F⁻) make traditional Sₙ2 and Sₙ1 reactions at the C-3 position highly unfavorable.
Furthermore, the steric bulk of the adjacent 2,2-dimethyl groups creates a neopentyl-like environment, which severely restricts backside attack required for an Sₙ2 mechanism. Any potential carbocation formation at the C-3 position for an Sₙ1 pathway would be destabilized by the strong electron-withdrawing inductive effect of the two fluorine atoms.
While there is extensive research on the nucleophilic substitution of activated C-F bonds (e.g., in allylic, benzylic, or α-carbonyl systems), literature describing direct nucleophilic displacement on unactivated gem-difluoroalkanes like this compound is scarce. Reactions that do occur on similar structures often proceed through elimination or rearrangement pathways rather than direct substitution. For instance, studies on β-halide gem-difluoroalkanes have shown them to be reluctant to undergo Sₙ2 reactions, likely due to the electron-withdrawing nature of the adjacent CF₂ moiety. researchgate.net
Investigations into Radical Reactions Involving the Difluorinated Carbon
It is plausible that under photolytic or high-temperature conditions with a suitable radical initiator, a fluorine atom could be abstracted from the C-3 position of this compound to form a carbon-centered radical. The stability of this radical would be influenced by the presence of the two fluorine atoms and the adjacent quaternary carbon. The subsequent fate of such a radical would depend on the reaction conditions and the presence of other reagents.
Reactivity Profile of the Ester Functional Group
The ester group in this compound is subject to typical ester reactions, but its reactivity is significantly modulated by the electronic and steric environment.
Hydrolysis and Transesterification Reactions
The hydrolysis of this compound to its corresponding carboxylic acid, 3,3-difluoro-2,2-dimethylpropanoic acid, is a key transformation. The presence of the electron-withdrawing geminal difluoro group at the α-position to the carbonyl group is expected to have a pronounced effect on the rate of hydrolysis. Studies on perfluorinated esters have indicated that the presence of α-perfluorinated atoms can weaken the ester bond and accelerate hydrolysis. acs.org This is attributed to the strong inductive effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Similarly, transesterification reactions, which involve the exchange of the methyl group for another alkyl group from an alcohol, would be subject to the same push-and-pull of electronic activation and steric hindrance.
Reduction Methodologies and Other Ester Modifications
The reduction of the ester group in this compound to the corresponding primary alcohol, 3,3-difluoro-2,2-dimethylpropan-1-ol (B1461864), is a feasible transformation. While sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters, more powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective. libretexts.orgmasterorganicchemistry.com The existence of 3,3-difluoro-2,2-dimethylpropan-1-ol as a commercially available compound suggests that this reduction is a known and practical synthetic route. scholaris.cacore.ac.uk
The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon. The steric hindrance from the 2,2-dimethyl groups would likely slow down the rate of this reaction compared to less hindered esters.
Other modifications of the ester group, such as conversion to amides or other carboxylic acid derivatives, would also be influenced by the steric and electronic factors present in the molecule.
Influence of Steric Hindrance from 2,2-Dimethyl Groups on Reaction Outcomes
The 2,2-dimethyl groups, creating a neopentyl-like center adjacent to both the geminal difluoro moiety and the ester functional group, play a dominant role in the reactivity of this compound. This steric bulk, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can significantly influence reaction rates and even alter reaction pathways. researchgate.net
In the context of this molecule, the steric hindrance has several key consequences:
Reduced Reaction Rates: For reactions involving nucleophilic attack at either the C-3 position or the ester carbonyl carbon, the bulky 2,2-dimethyl groups act as a shield, hindering the approach of the nucleophile. This leads to slower reaction rates compared to less sterically congested analogues.
Potential for Alternative Mechanisms: In cases where a typical reaction pathway is sterically blocked, alternative mechanisms may become more favorable. For example, under certain conditions, elimination reactions might be favored over substitution.
The interplay between the electron-withdrawing nature of the geminal difluoro group and the pronounced steric hindrance of the 2,2-dimethyl groups makes this compound a challenging yet intriguing substrate for chemical transformations.
Advanced Mechanistic Investigations of Reaction Pathways
Advanced studies into the reaction pathways for synthesizing and modifying compounds like this compound are crucial for optimizing reaction conditions and developing novel synthetic routes. These investigations often involve a combination of experimental evidence and computational modeling to elucidate the intricate steps of chemical transformations.
Proposed Reaction Mechanisms for Difluorination and Esterification Processes
The synthesis of gem-difluorinated compounds, a key structural feature of this compound, can be achieved through various methods, each with a distinct proposed mechanism. One common strategy involves the transformation of a carbonyl group. For instance, the reaction of a corresponding ketone or aldehyde with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor is believed to proceed through a nucleophilic attack of the carbonyl oxygen on the fluorinating agent, followed by the formation of a fluorosulfite intermediate. Subsequent intramolecular nucleophilic substitution by fluoride, often in a two-step SN1-like or SN2-like process, results in the replacement of the oxygen atom with two fluorine atoms.
Another prominent mechanistic pathway involves difluorocarbene (:CF₂) intermediates. Reagents such as Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can serve as efficient sources of difluorocarbene under specific conditions. researchgate.net The proposed mechanism suggests that the reagent, often activated by an initiator like a copper(I) salt, eliminates other parts of the molecule to generate the highly reactive difluorocarbene, which can then react with a suitable substrate. orgsyn.org
For the formation of related gem-difluoromethylenated esters, a proposed concerted mechanism involves the addition of carboxylic acids to gem-difluoroalkenes. In this pathway, the ester group of the alkene is protonated by the carboxylic acid, while the oxygen from the acid attacks the β-carbon, which is rendered electrophilic by the two electron-withdrawing fluorine atoms. nih.govacs.org This leads to an enol intermediate that tautomerizes to the final product. nih.govacs.org This concerted approach avoids the formation of an unstable β-difluoro anion intermediate that could lead to β-fluoride elimination, a common side reaction. nih.govacs.org
The esterification step to form the methyl ester group typically follows standard mechanisms, such as Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol (B129727) leads to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product.
Studies on Stereochemical Control and Enantioselectivity in Related Fluorinated Ester Systems
While this compound itself is achiral, the principles of stereochemical control are paramount in the synthesis of structurally related fluorinated esters that do possess chiral centers. Research in this area is extensive, as the specific stereochemistry of a fluorinated molecule can drastically alter its biological activity.
Catalytic enantioselective fluorination has emerged as a powerful tool. illinois.edu A significant body of work focuses on the asymmetric fluorination of β-keto esters and related compounds, which can be considered precursors or analogues to more complex fluorinated esters. illinois.edumdpi.comnih.gov These reactions often employ chiral transition metal complexes as catalysts. For example, complexes of palladium, copper, or europium with chiral ligands like BINAP, bis(oxazolines) (Pybox), or TADDOL have been used to catalyze the reaction between a β-keto ester and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). mdpi.comnih.gov
The proposed mechanism for these reactions generally involves the coordination of the metal to the carbonyl oxygens of the β-keto ester, facilitating the formation of a chiral metal enolate. illinois.edumdpi.com The chiral ligand creates a specific three-dimensional environment around the metal center, dictating the facial selectivity of the subsequent attack by the electrophilic fluorinating agent. This controlled approach ensures that the fluorine atom is delivered to one face of the enolate preferentially, leading to a high enantiomeric excess (ee) of one stereoisomer. mdpi.com
The table below summarizes representative results from studies on the enantioselective fluorination of β-keto esters, demonstrating the high levels of stereocontrol achievable with different catalyst systems.
| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |
| Eu(OTf)₃ / Pybox | Alkyl 1-indanone-2-carboxylates | NFSI | Up to 96% | mdpi.com |
| Palladium / (R)-BINAP | β-ketoesters | NFSI | High | nih.gov |
| Ni(ClO₄)₂ / DBFOX-Ph | Cyclic β-ketoesters | NFSI | 93–99% | nih.gov |
| Cu(OTf)₂ / Bis(oxazoline) | β-ketoesters | NFSI | High | nih.gov |
Biocatalysis using enzymes like ene reductases also presents a promising strategy for the enantioselective synthesis of α-fluoroesters through the reduction of α-fluoroenoates. chemrxiv.org Furthermore, cinchona alkaloids have been utilized as organocatalysts to promote the asymmetric electrophilic fluorination of Ugi adducts derived from 2-oxo-aldehydes, showcasing a post-functionalization strategy to install stereochemistry. researchgate.net The ability to control the regio- and stereochemistry of fluorination is also critical in other systems, such as the ring-opening of aziridines to form β-fluoroamines, where the reaction mechanism can shift between SN1 and SN2 pathways depending on the substrate's substitution pattern. researchgate.netrsc.org
C-H Activation and Functionalization Strategies Adjacent to Fluorinated or Ester Groups
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its atom economy and potential for simplifying synthetic routes. Developing C-H activation strategies adjacent to existing functional groups, such as gem-difluoro units or esters, allows for the late-stage modification of molecules like this compound.
One major area of research is transition-metal-catalyzed C-H functionalization. acs.org Palladium and copper catalysts, for example, have been employed in reactions that couple C-H bonds with various partners. nih.govacs.org A common strategy involves a C-H activation step followed by a consecutive β-fluoride elimination. nih.govnih.gov This approach has been successfully used to synthesize gem-difluoro olefins from fluorinated precursors and heterocycles. nih.govnih.gov The mechanism often involves the oxidative addition of the C-H bond to the metal center or a concerted metalation-deprotonation pathway, followed by carbene insertion and subsequent elimination of a fluoride ion to form the double bond. nih.gov
Another approach is directed C-H functionalization, where a directing group on the substrate coordinates to the metal catalyst, positioning it to selectively activate a specific C-H bond, often in an ortho position on an aromatic ring. acs.org While the target molecule lacks an aromatic ring, the principle of using a nearby functional group (like the ester) to direct a catalyst to a specific C-H bond (e.g., on one of the methyl groups) is a relevant and advanced strategy.
Photochemical methods offer an alternative, catalyst-free approach for C-H fluorination. chemrxiv.orgchemrxiv.org For instance, aromatic carbonyl compounds can be fluorinated at the benzylic position under UV-A irradiation using an electrophilic fluorine source like Selectfluor. chemrxiv.orgchemrxiv.org The proposed mechanism involves the photo-excited carbonyl group abstracting a hydrogen atom from the benzylic position to form a radical intermediate, which is then trapped by the fluorinating agent. This concept could potentially be adapted for C-H bonds activated by proximity to the gem-difluoro or ester moieties.
The following table outlines different strategies for C-H functionalization relevant to fluorinated or ester-containing compounds.
| Strategy | Catalyst/Reagent | Key Mechanistic Feature | Application Example | Reference |
| C-H Olefination | Palladium | C-H activation followed by β-fluoride elimination | Synthesis of gem-difluoro olefins from indoles | nih.govnih.gov |
| C-H Olefination | Copper(I) Iodide | C-H functionalization and HF elimination | Synthesis of gem-difluoro olefins from anilines | acs.org |
| Photochemical Fluorination | Selectfluor / UV-A light | Hydrogen Atom Transfer (HAT) from photo-excited state | Fluorination of benzylic C-H bonds in aryl ketones | chemrxiv.orgchemrxiv.org |
| Directed C-H Activation | Transition Metals (e.g., Ru) | Coordination of a directing group to the metal catalyst | ortho-alkylation of arenes | acs.org |
These mechanistic investigations are fundamental to advancing the synthesis and modification of fluorinated compounds. By understanding the intricate details of reaction pathways, chemists can design more efficient, selective, and sustainable methods for producing valuable molecules like this compound and its derivatives.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For a compound like Methyl 3,3-difluoro-2,2-dimethylpropanoate, which contains protons (¹H), carbons (¹³C), and fluorine (¹⁹F), multinuclear NMR studies are essential for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is relatively simple, reflecting the high degree of symmetry in the molecule. It displays two distinct signals corresponding to the two different types of proton environments.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet appears for the three protons of the methyl ester group.
Gem-dimethyl Protons (-C(CH₃)₂): A second singlet corresponds to the six equivalent protons of the two methyl groups attached to the quaternary carbon at the C2 position.
Long-range coupling between the protons and the fluorine atoms (⁴JHF) may lead to slight broadening of the singlets or the appearance of a very finely split triplet, depending on the resolution of the instrument.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.78 | Singlet | 3H | -OCH₃ |
| 1.45 | Singlet (or Triplet, J ≈ 1.1 Hz) | 6H | -C(CH₃)₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. A key feature of the spectrum is the observation of coupling between the carbon and fluorine atoms (C-F coupling), which provides valuable structural information.
Carbonyl Carbon (C=O): This carbon appears at the lowest field, typical for an ester carbonyl group.
Difluoromethyl Carbon (-CF₂-): This signal is split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
Quaternary Carbon (-C(CH₃)₂-): This carbon signal is also split into a triplet due to two-bond coupling with the fluorine atoms (²JCF).
Methoxy Carbon (-OCH₃): This signal appears as a singlet in the typical region for an ester methoxy group.
Gem-dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons appear as a single signal, which may be a triplet due to three-bond coupling with the fluorine atoms (³JCF).
| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (JCF, Hz) | Assignment |
| 170.1 | Triplet | 3.9 | C=O (C1) |
| 120.3 | Triplet | 244.7 | -CF₂- (C3) |
| 52.9 | Singlet | - | -OCH₃ |
| 46.1 | Triplet | 24.3 | -C(CH₃)₂- (C2) |
| 21.6 | Triplet | 3.9 | -C(CH₃)₂ |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. Since the two fluorine atoms in this compound are chemically equivalent, they produce a single signal in the ¹⁹F NMR spectrum. This signal may appear as a multiplet due to long-range coupling to the six protons of the gem-dimethyl groups (⁴JFH).
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -108.4 | Multiplet | -CF₂- |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" for the molecule. While a detailed experimental fragmentation pattern for this compound is not widely published, the primary fragments can be predicted based on the structure. The molecular ion (M⁺) would be observed, and key fragmentation pathways would likely include the loss of the methoxy radical (•OCH₃) and the loss of a methyl radical (•CH₃).
| m/z | Proposed Fragment Identity |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 137 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃]⁺ |
| 83 | [C₄H₆F]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass of the parent ion, which can be used to confirm the elemental composition of the molecule. The exact mass is determined by comparing the experimental value to the calculated theoretical mass for a given molecular formula.
| Parameter | Value |
| Molecular Formula | C₆H₁₀F₂O₂ |
| Calculated Exact Mass | 168.06486 g/mol |
| Experimentally Determined Mass | 168.0649 g/mol |
| Error (ppm) | < 1 ppm |
This high degree of accuracy provides unambiguous confirmation of the molecular formula of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This hyphenated technique is exceptionally powerful, providing both qualitative and quantitative data. In its application, the gas chromatograph separates the components of a sample mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted components and sorts the ions based on their mass-to-charge ratio, providing a unique molecular fingerprint. ajprd.com
For the purity assessment of this compound, GC analysis would reveal a primary peak corresponding to the compound. The retention time (RT) of this peak, under specific chromatographic conditions, is a characteristic identifier. The presence of any additional peaks would indicate impurities, and their peak areas can be used to quantify their relative concentrations.
Following separation by GC, the mass spectrometer provides definitive structural information. The electron ionization (EI) mass spectrum of the parent compound would display a molecular ion peak (M+), confirming its molecular weight. Furthermore, the fragmentation pattern, which results from the cleavage of specific bonds within the molecule, offers unambiguous confirmation of its structure. Predicted mass spectrometry data for a structurally similar compound, methyl 3,3-difluoro-2,2-dimethylpentanoate, illustrates the types of adducts that can be identified. uni.lu
Table 1: Illustrative GC-MS Operational Parameters
| Parameter | Value |
|---|---|
| GC System | PerkinElmer Clarus 680 or equivalent ajprd.com |
| Column | Elite-5MS (30.0m x 250µm) or similar non-polar column ajprd.com |
| Injector Temperature | 250 °C ajprd.com |
| Oven Program | Initial temp 60°C, ramp at 10°C/min to 300°C ajprd.com |
| Carrier Gas | Helium at 1 mL/min ajprd.com |
| MS System | PerkinElmer Clarus 600 (EI) or equivalent ajprd.com |
| Ionization Voltage | 70 eV ajprd.com |
| Mass Scan Range | 50-600 Da ajprd.com |
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of a Structurally Similar Compound Based on data for methyl 3,3-difluoro-2,2-dimethylpentanoate, C8H14F2O2. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 181.10347 |
| [M+Na]+ | 203.08541 |
| [M-H]- | 179.08891 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. nih.govlibretexts.org The technique operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum. docbrown.info
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Intensity |
|---|---|---|---|
| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong |
| Ester (C=O) | Stretching | 1735 - 1750 | Strong, Sharp |
| Alkyl (C-H) | Bending/Scissoring | 1450 - 1470 | Variable |
| Ester (C-O) | Stretching | 1100 - 1300 | Strong |
Advanced Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis and purification of compounds that may not be sufficiently volatile or stable for gas chromatography. HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.
For a moderately polar compound like this compound, reversed-phase HPLC would be the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be retained on the column and then eluted by adjusting the mobile phase composition. Detection can be achieved using a variety of detectors, with a UV detector being suitable if the molecule possesses a chromophore, or a refractive index (RI) detector for universal detection. While HPLC is highly effective for separating mixtures, its primary role for a compound like this would be in purity verification against non-volatile impurities or in preparative applications to isolate the compound from a complex reaction mixture. mdpi.com
Table 4: Exemplar HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Mode | Reversed-Phase |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or UV (at low wavelength) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Reaction Pathway Optimization and Energetics
Quantum chemical calculations are fundamental to understanding the intricacies of chemical reactions, providing a theoretical framework to explore reaction mechanisms, transition states, and the energies of various species involved.
The synthesis and reactivity of Methyl 3,3-difluoro-2,2-dimethylpropanoate can be computationally modeled to predict the most favorable reaction pathways. Density Functional Theory (DFT) methods, particularly the B3LYP functional, are widely used for their balance of accuracy and computational cost in studying organic molecules. researchgate.netresearchgate.net The Hartree-Fock (HF) method, while often less accurate than DFT for absolute energies, provides a valuable starting point for more advanced calculations and can be effective for geometry optimizations. nih.govbuffalo.edu
For a hypothetical reaction, such as the esterification to form this compound, quantum chemical calculations would be employed to:
Map the Potential Energy Surface: By calculating the energy of the system at various points along the reaction coordinate, a potential energy surface can be constructed.
Identify Stationary Points: Reactants, products, and intermediates correspond to minima on this surface, while transition states are first-order saddle points.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.
Determine Reaction Enthalpies: The energy difference between the products and reactants provides the enthalpy of the reaction, indicating whether it is exothermic or endothermic.
The geometries of transition states are crucial for understanding the steric and electronic factors that govern a reaction's feasibility. For instance, in the synthesis of related gem-difluoroalkanes, theoretical studies have been conducted to support proposed reaction mechanisms, such as a rate-determining nih.govacs.org-sulfonyloxy shift. researchgate.netchemrxiv.org
Table 1: Representative Energy Profile Data from a Hypothetical Reaction Pathway Calculation
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP | 6-31G | 0.0 |
| Transition State | B3LYP | 6-31G | +25.3 |
| Intermediate | B3LYP | 6-31G | -5.7 |
| Transition State | B3LYP | 6-31G | +15.8 |
| Products | B3LYP | 6-31G* | -12.1 |
Note: This table is illustrative and based on typical values for organic reactions.
The three-dimensional structure of this compound, including its various possible conformations, dictates its physical and chemical properties. Geometric optimization calculations are performed to find the lowest energy arrangement of atoms in the molecule.
Conformational analysis of fluorinated alkanes has shown that the presence of fluorine atoms significantly influences the conformational preferences of the carbon chain. mdpi.com For this compound, the rotation around the C-C bonds would be systematically studied to identify all stable conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. These studies are crucial for understanding how the molecule might interact with other molecules, such as in a biological system or as a solvent.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net For fluorinated compounds, predicting the ¹⁹F NMR spectrum is especially important. Computational studies on perfluorinated carboxylic acids have demonstrated that ¹⁹F chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of CF₃, CF₂, and CF groups. nih.govresearchgate.net Such calculations for this compound would aid in the assignment of its experimental NMR signals.
Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to understand the vibrational modes associated with specific functional groups.
Table 2: Hypothetical Predicted ¹⁹F NMR Chemical Shifts for this compound
| Atom | Method/Basis Set | Calculated Chemical Shift (ppm) |
| F1 | B3LYP/6-311+G(2d,p) | -115.2 |
| F2 | B3LYP/6-311+G(2d,p) | -115.2 |
Note: This table is illustrative. Chemical shifts are relative to a standard (e.g., CFCl₃).
Molecular Dynamics Simulations to Understand Reaction Dynamics and Solvent Effects
While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. MD simulations can be used to study the behavior of this compound in different environments, such as in various solvents. researchgate.netresearchgate.net
By simulating the molecule in a solvent box, one can investigate:
Solvation Structure: How solvent molecules arrange themselves around the solute.
Solvent Effects on Conformation: The influence of the solvent on the conformational equilibrium of the molecule.
Reaction Dynamics: The trajectory of a reaction can be simulated to understand the dynamic processes involved in bond breaking and formation.
The choice of solvent can significantly impact reaction rates and outcomes. rsc.orgresearchgate.net MD simulations can help to rationalize these effects by providing insights into how the solvent stabilizes or destabilizes reactants, transition states, and products. For fluorinated compounds, the specific interactions between the fluorine atoms and solvent molecules can be particularly important. researchgate.netnih.gov
Rational Design and Virtual Screening for Synthetic Route Optimization and Derivative Exploration
Computational tools can be leveraged to design more efficient synthetic routes and to explore the properties of novel derivatives of this compound.
Rational Design involves using computational insights to make informed decisions about how to synthesize a molecule or to design new molecules with desired properties. For example, understanding the reaction mechanism through quantum chemical calculations can help in selecting the optimal reaction conditions (temperature, catalyst, solvent) to maximize the yield of the desired product. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. acs.orgnih.govikprress.orgnih.gov
Virtual Screening is a computational technique used to search large libraries of virtual compounds to identify those that possess certain properties. In the context of this compound, virtual screening could be used to:
Optimize Synthetic Precursors: Screen a database of potential starting materials to find those that are most likely to lead to a successful synthesis.
Explore Derivatives: Generate a virtual library of derivatives by modifying the structure of this compound and then computationally predict their properties (e.g., reactivity, solubility, biological activity). This can accelerate the discovery of new compounds with improved performance for specific applications. The use of fluorinated building blocks is a key strategy in drug discovery. nih.govnih.govresearchgate.net
Applications of Methyl 3,3 Difluoro 2,2 Dimethylpropanoate in Advanced Organic Synthesis
A Versatile Intermediate for Complex Molecular Design
Methyl 3,3-difluoro-2,2-dimethylpropanoate serves as a valuable starting material for the synthesis of a diverse array of complex molecules, leveraging its distinct chemical functionalities.
A Gateway to Novel Fluorinated Scaffolds and Reagents
The presence of the difluoromethylene (CF2) group makes this compound an attractive precursor for the synthesis of novel fluorinated scaffolds. The CF2 group is a bioisostere of an ether oxygen or a carbonyl group and can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. Researchers are exploring the transformation of the ester functionality of this compound into other reactive groups, thereby enabling its incorporation into a wider range of molecular frameworks. This allows for the generation of new chemical entities with potential applications in medicinal chemistry and materials science.
Incorporating the 2,2-Dimethylpropanoate Moiety in Target Molecules
The 2,2-dimethylpropanoate group, often referred to as a pivaloyl or tert-butylcarbonyl group, provides significant steric bulk. This feature can be strategically employed in organic synthesis to control the stereochemical outcome of reactions or to protect certain functional groups. While specific examples of incorporating the entire 2,2-dimethylpropanoate moiety from this compound into heterocyclic compounds or natural product derivatives are not extensively documented in publicly available literature, the principle remains a viable synthetic strategy. The robust nature of this group can influence the conformation of the target molecule, which is a critical factor in the design of biologically active compounds.
Crafting CF2-Linked Derivatives for Innovative Materials and Molecules
The difluoromethylene unit is a key structural motif in many advanced materials and complex molecules due to its unique electronic properties and conformational effects. This compound can serve as a source for this CF2 linker. Through appropriate chemical manipulation, the ester group can be modified to allow for the connection of the difluoromethylated carbon to other molecular fragments. This approach is being investigated for the synthesis of novel polymers, liquid crystals, and other functional materials where the presence of the CF2 group can impart desirable properties such as thermal stability and specific electronic characteristics.
Exploring Avenues in Enantioselective Synthesis and Chiral Chemistry
The development of methods for the synthesis of single-enantiomer fluorinated compounds is of paramount importance, particularly in the pharmaceutical industry. Derivatization of this compound presents a potential pathway to access chiral building blocks. By introducing a chiral auxiliary or performing an asymmetric transformation on a derivative of the parent molecule, it may be possible to generate enantiomerically enriched products. Although detailed research on this specific application is not widely reported, the fundamental principles of asymmetric synthesis suggest that the functional handles of this molecule could be exploited for the preparation of valuable chiral fluorinated compounds.
A Foundation for Novel Organofluorine Reagents and Catalysts
The ester functionality of this compound offers a reactive site for the development of new organofluorine reagents and catalysts. For instance, the methyl ester could be converted into a more reactive species, such as an acyl halide or an anhydride (B1165640), which could then be used to introduce the 3,3-difluoro-2,2-dimethylpropanoyl group into various substrates. Furthermore, the core structure of the molecule could be modified to incorporate catalytically active moieties. The steric and electronic properties of the difluoro-gem-dimethyl fragment could influence the reactivity and selectivity of such novel catalysts in various organic transformations. The exploration of these possibilities is an active area of research in the field of organofluorine chemistry.
Future Research Directions and Emerging Perspectives
Development of Sustainable and Green Synthetic Methodologies
The increasing emphasis on environmentally responsible chemical synthesis is steering research towards greener methods for producing fluorinated compounds, including Methyl 3,3-difluoro-2,2-dimethylpropanoate. Traditional fluorination techniques often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. numberanalytics.com Future research will prioritize the development of more sustainable alternatives that align with the principles of green chemistry.
Key characteristics of these emerging green fluorination techniques include the use of less toxic fluorinating agents, minimization of waste, high atom economy, and milder reaction conditions. numberanalytics.com For instance, the use of water as a solvent in the synthesis of difluoro compounds with reagents like Selectfluor™ represents a significant step towards greener processes. sid.ir Research is also focused on developing eco-friendly fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) and fluorinated ionic liquids. numberanalytics.com
Electrochemical fluorination is another promising green technique that offers a reagent-free approach by using anodic oxidation in the presence of a fluoride (B91410) source like Et3N·3HF or KF. numberanalytics.com Furthermore, the development of catalytic methods that reduce the need for stoichiometric reagents is a central goal. This includes palladium-catalyzed allylic C-H fluorination which can be achieved under mild conditions. dovepress.com The design of recyclable catalysts and the use of solvent-free reaction conditions are also being explored to reduce the environmental impact of producing fluorinated esters. researchgate.net
| Green Chemistry Approach | Description | Potential Benefits |
| Use of Water as Solvent | Conducting reactions in aqueous media instead of organic solvents. sid.ir | Reduced toxicity, cost, and environmental pollution. |
| Eco-friendly Reagents | Employing less hazardous fluorinating agents like NFSI. numberanalytics.com | Improved safety and reduced hazardous waste. |
| Electrochemical Methods | Utilizing electricity to drive fluorination reactions. numberanalytics.com | Avoids the use of chemical oxidants, potentially cleaner. |
| Catalytic C-H Fluorination | Directly converting C-H bonds to C-F bonds using a catalyst. dovepress.com | High atom economy and reduced synthetic steps. |
| Solvent-Free Reactions | Performing reactions without a solvent medium. researchgate.net | Minimized waste and simplified product isolation. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique electronic properties conferred by the gem-difluoro group in molecules like this compound open up avenues for novel chemical transformations. While the chemistry of non-fluorinated esters is well-established, the presence of two fluorine atoms on the adjacent carbon can dramatically influence reactivity, leading to unprecedented reaction pathways. rsc.org
Future research will likely focus on harnessing the distinct reactivity of the C-F bond and the influence of the CF2 group on neighboring functional groups. For example, gem-difluoroalkenes, which can be synthesized from related difluoro compounds, exhibit unique reactivity compared to conventional alkenes due to the electronic properties of their termini. acs.org They are susceptible to nucleophilic attack at the difluorinated carbon, a characteristic that can be exploited for the synthesis of novel compounds. nih.gov
Researchers are also exploring the ring-opening transformations of gem-difluorocyclopropanes, which can act as synthons for fluoroallylic groups in transition metal-catalyzed reactions. rsc.org Additionally, the development of novel cycloaddition reactions involving gem-difluoro compounds is an active area of investigation, offering access to complex fluorinated scaffolds. researchgate.net The ability of the difluoromethylene group to act as a bioisostere for carbonyl and ether groups makes the exploration of its reactivity particularly relevant for medicinal chemistry. nih.gov
| Reaction Class | Description | Potential Applications |
| Nucleophilic Addition to gem-Difluoroalkenes | The reaction of nucleophiles with the electrophilic carbon of a C=CF2 moiety. acs.orgnih.gov | Synthesis of diverse α,α-difluoroalkyl compounds. |
| Ring-Opening of gem-Difluorocyclopropanes | Transition metal-catalyzed reactions that open the three-membered ring to form functionalized fluoroalkenes. rsc.org | Access to linear and branched monofluoroalkenes. |
| [3+2] Cycloaddition Reactions | The reaction of gem-difluorocyclopropenes with ylides to form novel fluorinated bicyclic systems. researchgate.net | Creation of complex, three-dimensional fluorinated molecules. |
| C-H Functionalization/β-fluoride Elimination | A palladium-catalyzed process to synthesize gem-difluoro olefins from fluorinated diazoalkanes. nih.gov | A direct method for preparing important gem-difluoro olefin building blocks. |
Advancements in Stereoselective and Stereospecific Synthesis of Fluorinated Esters
The creation of chiral molecules containing fluorine is of paramount importance, particularly in the pharmaceutical and agrochemical industries, as the stereochemistry of a molecule can profoundly affect its biological activity. Consequently, a major focus of future research is the development of highly stereoselective and stereospecific methods for the synthesis of fluorinated esters.
Significant progress has been made in the asymmetric synthesis of compounds with fluorine-containing stereogenic centers. researchgate.net This includes the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the enantioselectivity of fluorination reactions. researchgate.net For instance, phase-transfer catalysis has been applied to the enantioselective fluorination of β-keto esters. nih.gov
Future work will aim to expand the scope of these reactions to a wider range of substrates and to achieve even higher levels of stereocontrol. rsc.org This includes the development of methods for the synthesis of molecules with multiple contiguous stereogenic centers, which remains a significant synthetic challenge. nih.gov The stereospecific conversion of chiral secondary boronic esters into alkylfluorides is a promising strategy that allows for the introduction of fluorine at remote positions with high enantiospecificity. acs.org The development of new chiral ligands and catalysts will be crucial for advancing this field. chimia.ch
| Stereoselective Method | Catalyst/Reagent Type | Key Features |
| Metal-Catalyzed Asymmetric Fluorination | Chiral transition metal complexes (e.g., Ti, Eu). nih.gov | Catalytic α-fluorination of β-keto esters with good to excellent enantioselectivity. |
| Organocatalytic Asymmetric Fluorination | Chiral organic molecules (e.g., cinchona alkaloids). chimia.ch | Metal-free approach for the synthesis of chiral fluorinated compounds. |
| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts. nih.gov | Enables enantioselective fluorination under biphasic conditions. |
| Stereospecific Conversion of Boronic Esters | Electrophilic fluorinating agent (e.g., Selectfluor) on chiral boronate complexes. acs.org | High enantiospecificity for the synthesis of chiral alkylfluorides. |
Integration with Automation and Flow Chemistry for Scalable Production
The translation of laboratory-scale synthetic procedures to industrial-scale production presents numerous challenges, including safety, reproducibility, and cost-effectiveness. The integration of automation and flow chemistry offers promising solutions for the scalable production of this compound and other fluorinated compounds.
Automated synthesis platforms, often used in the production of PET radiotracers, can perform multi-step syntheses with high precision and minimal manual intervention. nih.gov This technology is particularly valuable when dealing with hazardous reagents or short-lived isotopes, ensuring safety and consistency. researchgate.net The automation of purification steps, such as solid-phase extraction (SPE), further streamlines the production process. rsc.org
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for fluorination reactions. These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purities. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to more efficient and reproducible processes. The development of robust flow chemistry protocols will be a key area of future research for the large-scale synthesis of fluorinated esters.
| Technology | Key Advantages | Relevance to Fluorinated Ester Synthesis |
| Automated Synthesis Modules | Increased reproducibility, safety, and efficiency for multi-step reactions. nih.govresearchgate.net | Enables the reliable production of complex fluorinated molecules with minimal human error. |
| Flow Chemistry | Improved control over reaction parameters, enhanced safety, and easier scalability. | Offers a safer and more efficient method for conducting potentially exothermic or hazardous fluorination reactions on a large scale. |
| Automated Purification | Streamlined and efficient isolation of the final product. rsc.org | Reduces bottlenecks in the production workflow and ensures high purity of the final compound. |
Synergistic Application of Experimental and Computational Approaches for Mechanistic Discovery
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The synergistic application of experimental and computational chemistry is becoming an increasingly powerful tool for elucidating the intricate details of fluorination reactions.
Experimental techniques, such as kinetic studies, isotopic labeling, and the use of radical probes, can provide valuable insights into reaction pathways. nih.govacs.org For example, mechanistic studies have been conducted to determine whether fluorination reactions proceed through a single-electron transfer or a two-electron transfer mechanism. acs.org
Computational chemistry, particularly quantum chemical calculations, can complement experimental findings by providing detailed information about transition states, reaction intermediates, and potential energy surfaces. rsc.org These theoretical studies can help to explain observed selectivities and reactivities, and to predict the outcomes of new reactions. chemrxiv.org For instance, computational studies have been used to elucidate the mechanism of the unexpected formation of complex trifluorinated scaffolds. researchgate.net The integration of experimental and computational approaches will be instrumental in unraveling the mechanisms of novel transformations involving this compound and in guiding the development of next-generation synthetic methodologies. nih.gov
| Approach | Methodology | Contribution to Mechanistic Understanding |
| Experimental Studies | Kinetic analysis, isotopic labeling, radical trapping experiments. nih.govacs.org | Provides empirical evidence for reaction intermediates and pathways. |
| Computational Chemistry | Density Functional Theory (DFT) and other quantum chemical calculations. rsc.orgemerginginvestigators.org | Models reaction profiles, identifies transition states, and explains observed selectivity. chemrxiv.org |
| Synergistic Approach | Combining experimental data with theoretical models. nih.gov | Offers a comprehensive and validated understanding of complex reaction mechanisms. |
Q & A
Q. Table 1: Synthetic Methods for Analogous Esters
Advanced: How can researchers design derivatives of this compound to enhance biological activity?
Methodological Answer:
Derivative design focuses on modifying functional groups to optimize interactions with biological targets (e.g., enzymes):
- Hydrazide formation : Reacting the ester with hydrazine hydrate under reflux yields hydrazides, which exhibit improved solubility and binding to HDACs .
- Hydrolysis to carboxylic acids : Basic hydrolysis (KOH in ethanol/water) generates acids for salt formation or further coupling .
- Fluorine substitution : Retaining difluoro groups enhances lipophilicity and metabolic stability, critical for membrane permeability .
Critical Structural Features:
- Electron-withdrawing groups : Difluoro substituents activate the carbonyl for nucleophilic attack.
- Steric hindrance : Dimethyl groups may hinder enzyme access, requiring optimization of substituent bulk .
Basic: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ 1.0–1.2 ppm), ester carbonyl (δ ~170–175 ppm), and fluorine coupling patterns. Fluorine atoms split adjacent proton signals (e.g., CH₂F₂) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular ions (e.g., [M+Na]⁺ at m/z 199.2 for C₆H₁₀F₂O₂) .
- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced: What contradictions exist in the literature regarding the biological activity of fluorinated esters, and how can they be resolved?
Methodological Answer:
Contradictions:
- Lipophilicity vs. Solubility : Trifluoro analogs (e.g., Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate) show higher lipophilicity but lower aqueous solubility, complicating bioavailability predictions .
- Biological Activity : Some studies report strong HDAC inhibition (IC₅₀ < 1 µM), while others note limited efficacy due to steric hindrance .
Resolution Strategies:
- Comparative Studies : Synthesize mono-, di-, and trifluoro derivatives to isolate fluorine’s electronic/steric effects.
- Molecular Dynamics (MD) : Simulate interactions with HDAC active sites to rationalize activity differences .
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | Target (IC₅₀) | Reference |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa cells (11.69 µM) | |
| Trifluoroethyl ester analogs | HDAC-2 (0.69 µM) |
Basic: What are the key physical properties of this compound?
Methodological Answer:
Q. Table 3: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀F₂O₂ | |
| Boiling Point | ~150–160°C (estimated) | – |
Advanced: How do difluoro and dimethyl groups affect the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Electronic Effects : Difluoro groups increase carbonyl electrophilicity, accelerating nucleophilic attack (e.g., by amines or hydrazines) .
- Steric Effects : Dimethyl groups at C-2 hinder nucleophile access, requiring polar aprotic solvents (e.g., DMF) to reduce steric crowding .
- Competing Pathways : Bulkier nucleophiles (e.g., tert-butoxy) may favor elimination over substitution, necessitating careful reagent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
